Anti-HIV-1 Activity (EC50) of the Imidazole Thioacetanilide Scaffold Compared to Lead Triazole and Reference NNRTIs
The imidazole thioacetanilide (ITA) scaffold, of which this compound is a derivative, has been validated as a bioisosteric replacement for the triazole ring in anti-HIV-1 NNRTIs. In a head-to-head panel, the most potent ITA congeners achieved EC50 values of 0.18 μM (4a5) and 0.20 μM (4a2), outperforming the triazole lead L1 (EC50 2.053 μM) by over 10-fold. The ITA scaffold also matched or exceeded the potency of the clinical reference drugs nevirapine (NVP) and delavirdine (DLV) in the same MT-4 cell protection assay . Note: The target compound’s specific EC50 has not been reported; the data presented are class-level scaffold comparisons.
| Evidence Dimension | Anti-HIV-1 EC50 (μM) in MT-4 cells (HIV-1 IIIB strain) |
|---|---|
| Target Compound Data | Not publicly reported for CAS 851132-66-6 |
| Comparator Or Baseline | Best-in-class ITA 4a5: EC50 0.18 μM; Lead triazole L1: EC50 2.053 μM; Nevirapine (NVP): EC50 0.208 μM; Delavirdine (DLV): EC50 0.320 μM |
| Quantified Difference | ITA scaffold improves EC50 by 10–11× over lead triazole L1 |
| Conditions | MT-4 cell culture infected with wild-type HIV-1 strain IIIB, MTT method |
Why This Matters
Establishes the ITA scaffold's viability as a higher-potency alternative to triazole NNRTI leads, supporting procurement of derivatives like CAS 851132-66-6 for antiviral screening programs.
- [1] Zhan, P., Liu, X., Zhu, J., Fang, Z., Li, Z., Pannecouque, C., & De Clercq, E. (2009). Synthesis and biological evaluation of imidazole thioacetanilides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry, 17(16), 5775–5781. https://doi.org/10.1016/j.bmc.2009.07.028 View Source
